2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2H-1,3-benzodioxol-5-yl)acetamide
Description
This compound is a synthetic small molecule featuring a quinoline core substituted with a benzoyl group at position 3 and a 4-oxo-1,4-dihydroquinolin moiety. The acetamide side chain is linked to a 2H-1,3-benzodioxol-5-yl group, a structural motif associated with bioactivity in medicinal chemistry . The quinoline scaffold is known for its pharmacological relevance, including anticancer and antimicrobial properties, while the benzodioxol group may enhance binding to biological targets, such as proteins involved in oncogenic signaling pathways . Structural analysis using crystallographic methods (e.g., SHELX programs) has been critical in elucidating its conformation and intermolecular interactions, such as hydrogen bonding, which influence solubility and stability .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3-benzoyl-4-oxoquinolin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O5/c28-23(26-17-10-11-21-22(12-17)32-15-31-21)14-27-13-19(24(29)16-6-2-1-3-7-16)25(30)18-8-4-5-9-20(18)27/h1-13H,14-15H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLNNTLZBTTXQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=C(C(=O)C4=CC=CC=C43)C(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2H-1,3-benzodioxol-5-yl)acetamide is a synthetic compound that belongs to the class of quinoline derivatives. Its complex structure incorporates a benzoyl group, a quinoline moiety, and a benzodioxole acetamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
The compound has the following chemical characteristics:
- Molecular Formula : C26H22N2O5
- Molecular Weight : 442.5 g/mol
- CAS Number : 897624-53-2
| Property | Value |
|---|---|
| Molecular Formula | C26H22N2O5 |
| Molecular Weight | 442.5 g/mol |
| CAS Number | 897624-53-2 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways:
- Enzyme Inhibition : The compound may inhibit various enzymes, including kinases and proteases, which play critical roles in cellular signaling pathways.
- Modulation of Signaling Pathways : It can influence pathways involved in cell proliferation, apoptosis, and inflammation, potentially leading to therapeutic effects against cancer and inflammatory diseases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- In Vitro Studies : The compound demonstrated significant cytotoxic effects on various cancer cell lines. A notable study reported an EC50 value of 75 µM against specific cancer cells, indicating potent activity comparable to established anticancer agents .
- Mechanistic Insights : The compound induces apoptosis through multiple pathways, including the activation of caspases and modulation of Bcl-2 family proteins. This multifaceted approach enhances its efficacy against resistant cancer phenotypes.
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays:
- Broad Spectrum Activity : It exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be in the low micromolar range.
Case Studies
Several case studies have explored the biological activity of this compound:
-
Study on Anticancer Properties :
- Objective : To evaluate the anticancer potential of the compound in vitro.
- Findings : Significant reduction in cell viability was observed in treated cancer cell lines compared to controls.
- : The compound could serve as a lead for developing new anticancer therapies.
-
Study on Antimicrobial Activity :
- Objective : To assess the antimicrobial efficacy against various pathogens.
- Findings : The compound showed effective inhibition of bacterial growth with low MIC values.
- : It holds potential for use in treating bacterial infections.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with several derivatives, differing primarily in substituents on the quinoline and benzodioxol groups. Key comparisons include:
Key Observations :
- Substituent Effects : Methoxy groups (e.g., in ) increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. Conversely, polar groups like cyanamido () improve target affinity but may require formulation adjustments.
- Benzodioxol Role : The 1,3-benzodioxol moiety is recurrent in bioactive compounds (e.g., D14 in ), suggesting its role in mediating protein interactions, possibly through π-stacking or hydrogen bonding.
- Quinoline Modifications: The 4-oxo-1,4-dihydroquinolin core in the target compound contrasts with indolinone () or pyridazinyl () systems, which may alter DNA intercalation or enzyme inhibition profiles.
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
